5-Bromo-2-fluorotoluene

Catalog No.
S663602
CAS No.
51437-00-4
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluorotoluene

CAS Number

51437-00-4

Product Name

5-Bromo-2-fluorotoluene

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)F

Canonical SMILES

CC1=C(C=CC(=C1)Br)F

Precursor for further synthesis

  • 5-bromo-2-fluorobenzyl bromide: This derivative serves as a key intermediate in the synthesis of crown bromofluorobenzene, a macrocyclic compound with potential applications in material science and catalysis [].
  • 3-(4-fluoro-3-methylphenyl)acrylamide: 5-Bromo-2-fluorotoluene can be transformed into this acrylamide derivative, which finds use in the development of novel pharmaceutical agents [].

5-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.025 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 5 and 2 positions, respectively. This compound is typically a colorless to pale yellow liquid with a density of approximately 1.5 g/cm³ and a boiling point of around 180.8 °C at 760 mmHg . Its chemical structure contributes to its reactivity and utility in various

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of both bromine and fluorine makes this compound a suitable substrate for electrophilic aromatic substitutions, leading to further functionalization of the aromatic ring.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions such as the Suzuki or Heck reactions to form biaryl compounds .

5-Bromo-2-fluorotoluene can be synthesized through several methods:

  • Bromination of 2-Fluorotoluene: This method involves treating 2-fluorotoluene with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the 5-position.
  • Fluorination of Brominated Toluene: Starting from brominated toluene, fluorination can be achieved using fluorinating agents like potassium fluoride in polar solvents .
  • Direct Halogenation: In some cases, direct halogenation using elemental bromine and fluorine can yield the desired product, although this method may require careful control of reaction conditions due to the reactivity of the halogens involved .

5-Bromo-2-fluorotoluene has several applications in organic chemistry:

  • Intermediate in Synthesis: It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Building Block for Complex Molecules: Its unique structure allows it to serve as a building block for more complex organic molecules through various coupling reactions.
  • Research Tool: The compound is used in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 5-Bromo-2-fluorotoluene focus primarily on its reactivity with other chemical species. Its ability to undergo nucleophilic substitution makes it an interesting candidate for studying reaction kinetics and mechanisms involving halogenated compounds. Additionally, its interactions with biological systems may provide insights into its potential pharmacological properties, although more targeted studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 5-Bromo-2-fluorotoluene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-1-fluoro-2-methylbenzeneC₇H₆BrFSimilar halogenation pattern; different position
2-Bromo-5-fluorotolueneC₇H₆BrFIsomeric form; different reactivity due to position
3-Bromo-4-fluorotolueneC₇H₆BrFAnother isomer; potential for different synthetic routes
4-Fluoro-3-bromotolueneC₇H₆BrFSimilar halogenation but different substitution pattern

Uniqueness

The uniqueness of 5-Bromo-2-fluorotoluene lies in its specific arrangement of bromine and fluorine atoms on the aromatic ring, which influences its chemical reactivity and potential applications in synthesis. Compared to its isomers, it may exhibit distinct properties that make it particularly useful in certain synthetic pathways or biological applications.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51437-00-4

Wikipedia

5-Bromo-2-fluorotoluene

Dates

Modify: 2023-08-15

Explore Compound Types